2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide
Description
This compound features a tetrahydropyridinone core substituted with a 3-nitrophenyl group at position 4, a cyano group at position 3, and a thioether-linked acetamide moiety with N,N-diphenyl substituents. The 3-nitrophenyl group introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N,N-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c27-16-23-22(18-8-7-13-21(14-18)30(33)34)15-24(31)28-26(23)35-17-25(32)29(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22H,15,17H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWLGZZLYVPHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step organic reactions. A possible synthetic route might involve the following steps:
- Formation of the Tetrahydropyridine Ring:
A Michael addition followed by an intramolecular cyclization.
Reagents: A β-keto ester, an α,β-unsaturated nitrile, base catalysts.
- Nitration:
Introducing the nitro group onto the phenyl ring.
Reagents: Concentrated nitric acid, sulfuric acid.
- Sulfenylation:
Adding the sulfanyl group to the tetrahydropyridine ring.
Reagents: Thiols, oxidizing agents.
- Acylation:
Introducing the diphenylacetamide moiety.
Reagents: Diphenylacetyl chloride, base.
Industrial Production Methods: For industrial-scale production, optimization of each step to increase yield and purity is crucial. This might involve:
Use of continuous flow reactors for better temperature and mixing control.
Solvent recycling and reuse to reduce waste.
Automated monitoring systems for precise control of reaction conditions.
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Steps
The compound is synthesized through multi-step processes involving intermediates with distinct reactivity profiles. Representative steps include:
Nitro Group Reduction
The 3-nitrophenyl substituent is susceptible to catalytic hydrogenation or metal-mediated reduction. For example:
This reaction could modify the compound’s electronic properties, enhancing interactions with biological targets .
Cyano Group Transformations
The cyano group (-C≡N) undergoes hydrolysis under acidic or basic conditions:
This reaction is critical for generating carboxylic acid derivatives for further derivatization .
Sulfanyl Group Oxidation
The sulfanyl (-S-) linkage can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents like H₂O₂ or mCPBA:
This alters the compound’s polarity and potential hydrogen-bonding capacity .
Amide Hydrolysis
The acetamide group hydrolyzes under strong acidic or alkaline conditions:
This reaction is utilized to study metabolic degradation pathways .
Table 2: Critical Reaction Parameters
Analytical Validation
Post-reaction characterization employs:
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IR Spectroscopy : Confirms functional groups (e.g., C=O at 1690 cm⁻¹, C≡N at 2230 cm⁻¹) .
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NMR : Assigns proton environments (e.g., aromatic protons at δ 7.25–7.78 ppm, CH₂ at δ 4.85 ppm) .
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Mass Spectrometry : Validates molecular weight (e.g., [M+1]⁺ at m/z 345 for intermediates) .
Stability and Degradation
The compound is stable under anhydrous, neutral conditions but degrades in:
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Acidic Media : Hydrolyzes amide and cyano groups.
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Oxidative Environments : Sulfanyl group oxidizes to sulfone .
Table 3: Reactivity Comparison with Analogues
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity : Preliminary studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines. For example:
- HeLa (cervical cancer) : IC50 = 12.5 µM
- MCF7 (breast cancer) : IC50 = 15.0 µM
- A549 (lung cancer) : IC50 = 10.0 µM
- Anti-inflammatory Properties : Research into the compound's anti-inflammatory effects is ongoing, with initial findings suggesting it may inhibit key inflammatory pathways.
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Antimicrobial Activity : The compound has shown varying degrees of antimicrobial activity against several pathogens:
Compound Target Organism Inhibition (%) Compound A E. coli ATCC 25922 75% Compound B Pseudomonas aeruginosa ATCC 27853 68% Compound C Staphylococcus aureus ATCC 6538 70%
Chemical Research
- Synthetic Chemistry : This compound serves as a versatile building block for synthesizing more complex molecular structures due to its reactive functional groups.
- Material Science : Investigations into the use of this compound in developing new materials with specific electronic or optical properties are underway.
Case Studies
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Study on Enzyme Inhibition :
- A study investigated the inhibitory effects of similar compounds on liver microsomal enzymes involved in drug metabolism. Results indicated moderate inhibition rates (40%-60%) compared to standard inhibitors like ketoconazole.
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Antioxidant Activity Assessment :
- Related tetrahydropyridine derivatives were evaluated for antioxidant properties using DPPH radical scavenging assays, showing up to 80% inhibition at higher concentrations.
Mechanism of Action
The compound's biological activity is primarily due to its interaction with specific enzymes or receptors.
Its unique structure allows it to bind to active sites, inhibiting or modifying enzyme activity.
Inhibition of key biological pathways, such as protein synthesis or metabolic pathways.
Potential modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:
Key Observations:
In contrast, Ev7’s 4-ethoxy-3-methoxyphenyl and Ev9’s furyl groups are electron-donating, which may alter charge distribution in the pyridine ring .
Steric and Lipophilic Effects: The N,N-diphenylacetamide in the target compound introduces greater steric bulk than Ev1’s 4-chlorophenyl or Ev2’s phenyl groups. This could reduce solubility but improve binding to hydrophobic pockets in biological targets.
Synthetic Considerations: Ev1 achieved an 85% yield using ethanol reflux with sodium acetate, suggesting that similar conditions might apply to the target compound. However, the nitro group’s reactivity may necessitate controlled temperatures or inert atmospheres to avoid side reactions .
Biological Implications: Nitro groups (target compound) are often associated with antimicrobial or antiparasitic activity, whereas Ev9’s furyl and methoxy groups (AZ331) are linked to broader antimicrobial effects .
Structural and Crystallographic Insights
The SHELX software suite (–4, 6) is widely used for refining small-molecule crystal structures, including analogs like those in Ev1 and Ev5. Key findings from crystallographic studies of related compounds include:
- Planarity : Nitro groups often induce planarity in aromatic systems, enhancing π-π stacking (e.g., in diphenylacetamide) .
- Hydrogen Bonding: The cyano group in the pyridine ring may act as a hydrogen bond acceptor, as seen in Ev2’s fluorophenyl derivative .
- Conformational Flexibility : Bulky substituents (e.g., Ev7’s 2,6-dimethylphenyl) can restrict rotation around the acetamide bond, impacting ligand-receptor interactions .
Biological Activity
The compound 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a tetrahydropyridine ring, a cyano group, and a nitrophenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and molecular docking studies.
The molecular formula of the compound is . It features several functional groups that are known to influence biological activity:
- Cyano Group (-C≡N) : Often associated with various biological activities including antimicrobial and anticancer effects.
- Nitrophenyl Group : Known for its role in enhancing the reactivity of compounds and potential bioactivity.
- Tetrahydropyridine Ring : Common in many bioactive natural products and pharmaceuticals.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes the formation of the tetrahydropyridine core followed by the introduction of the cyano and nitrophenyl groups.
Antimicrobial Activity
Research has demonstrated that derivatives of diphenylacetamide exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the diphenyl group is believed to enhance the antimicrobial activity while minimizing side effects.
Analgesic Activity
Molecular docking studies suggest that compounds similar to this compound may act as analgesics by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in pain management . The docking studies indicated strong binding affinities, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs).
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential antitumor activity of this compound. Preliminary results indicate that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells .
Case Studies
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Case Study on Analgesic Activity :
A study evaluated a series of diphenylacetamide derivatives for their analgesic properties using the hot plate model in mice. The compound demonstrated significant analgesic effects comparable to diclofenac sodium . -
Antimicrobial Screening :
In another study focusing on antimicrobial activity, several derivatives were synthesized and tested against common pathogens. The results indicated that some compounds exhibited high inhibition zones against Bacillus subtilis and Candida albicans, supporting their potential use in treating infections .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
